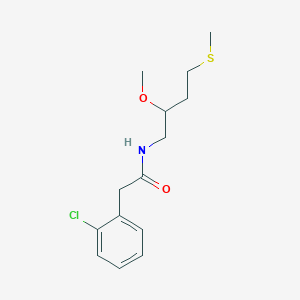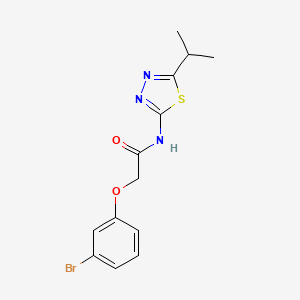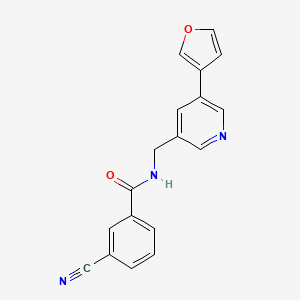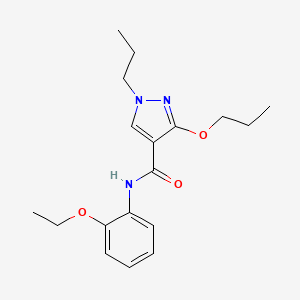
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
As mentioned earlier, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Research on antioxidant capacities and reaction pathways, such as the decolorization assay using ABTS and potassium persulfate, provides a foundational understanding of how sulfide and related compounds might interact with radical species. This knowledge is crucial in the development of new antioxidants for pharmaceutical or material applications (Ilyasov et al., 2020).
Catalytic Applications and Steric Constraints
The study of metathetical cyclization of dienes containing heteroatoms, including sulfur, highlights the role of sulfide compounds in facilitating chemical transformations. This research provides insight into the steric effects and catalytic potential of sulfides in synthetic chemistry (Pagano et al., 1998).
Support Materials for Catalysts
Sulfide compounds have been evaluated as supports for catalysts, such as in the hydrodesulfurization of gas oil. The investigation into TiO2-coated alumina supported NiMo sulfide catalysts reveals the importance of material interfaces and sulfide functionalities in enhancing catalytic activities (Saih & Segawa, 2003).
Redox Mediators in Organic Pollutant Treatment
The role of redox mediators and sulfide compounds in the enzymatic treatment of organic pollutants offers a pathway to environmental remediation technologies. Studies on the enhancement of substrate range and degradation efficiency highlight the potential application of sulfide functionalities in treating wastewater and reducing organic pollutants (Husain & Husain, 2007).
Wirkmechanismus
Target of Action
It is known that imidazole derivatives have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives have been reported to show antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some imidazole derivatives can inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism of imidazole derivatives can involve various transformations, such as sulfoxidation .
Result of Action
Given the diverse biological activities of imidazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular levels .
Zukünftige Richtungen
Given the wide range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on this moiety . Future research will likely continue to explore the synthesis of novel imidazole derivatives and their potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h3-15,17H,2,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICKJQRZFRYUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)


![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)

![1-(2-Chlorophenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2797519.png)



![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)

![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)